2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide typically involves the cyclization of glycine-derived enamino amides. One common method includes the cyclization of α-amino ynones or the three-component reactions of 2,3-diketo esters, amines, and ketones . The reaction conditions often involve the use of catalysts such as Ni(II) or Cu(II) complexes, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization methods but optimized for higher efficiency and scalability. The use of continuous flow reactors and automated synthesis systems can enhance the production rate and reduce the cost of manufacturing .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound has a similar pyrrole structure but with a methyl group instead of an amino group.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Another related compound with a pyrrole ring and different substituents.
Uniqueness
2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide is unique due to its specific amino and oxo functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-amino-3-hydroxy-2-phenyl-2H-pyrrole-4-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c12-10-7(11(13)16)9(15)8(14-10)6-4-2-1-3-5-6/h1-5,8,15H,(H2,12,14)(H2,13,16) |
InChI Key |
DSIWIUNCOQSZRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=N2)N)C(=O)N)O |
Origin of Product |
United States |
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